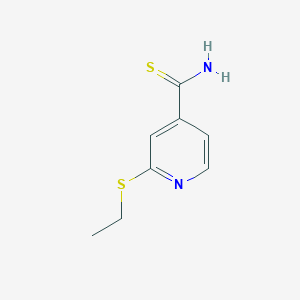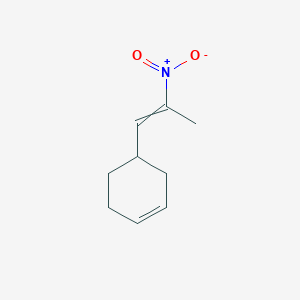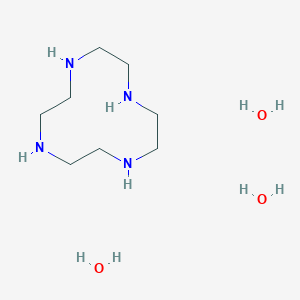![molecular formula C26H12 B12567022 octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene CAS No. 169331-80-0](/img/structure/B12567022.png)
octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene: es un hidrocarburo aromático policíclico complejo. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples anillos fusionados y dobles enlaces.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene típicamente involucra técnicas de síntesis orgánica de varios pasos. El proceso comienza con compuestos aromáticos más simples, que sufren una serie de reacciones de ciclización y deshidrogenación. Los reactivos clave a menudo incluyen ácidos o bases fuertes, agentes oxidantes y catalizadores para facilitar la formación de la compleja estructura del anillo.
Métodos de Producción Industrial
Si bien la producción industrial de este compuesto no es común debido a su complejidad, se puede sintetizar en laboratorios especializados equipados con capacidades avanzadas de síntesis orgánica. El proceso requiere un control preciso de las condiciones de reacción, incluida la temperatura, la presión y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados parcialmente hidrogenados.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza a menudo para la reducción.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se utilizan para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir compuestos parcialmente hidrogenados. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
Química
En química, octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene se estudia por sus propiedades electrónicas únicas y su potencial como bloque de construcción para moléculas más complejas.
Biología
En la investigación biológica, este compuesto se investiga por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Su capacidad de intercalarse en el ADN lo convierte en un tema de interés en el estudio de la regulación genética y la mutagénesis.
Medicina
En medicina, los derivados de este compuesto se exploran por sus posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antimicrobianas. La capacidad del compuesto para interactuar con objetivos biológicos lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
En la industria, this compound se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y polímeros conductores.
Mecanismo De Acción
El mecanismo de acción de octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene implica su interacción con objetivos moleculares a través de apilamiento π-π e interacciones hidrofóbicas. Estas interacciones pueden afectar la función de las macromoléculas biológicas y alterar los procesos celulares. La capacidad del compuesto para intercalarse en el ADN puede interrumpir la expresión genética e inducir mutaciones, convirtiéndolo en una herramienta valiosa en la investigación genética.
Comparación Con Compuestos Similares
Compuestos Similares
Hexaceno: Un hidrocarburo aromático policíclico con seis anillos de benceno fusionados linealmente.
Pentaceno: Un hidrocarburo aromático policíclico con cinco anillos de benceno fusionados linealmente.
Tetraceno: Un hidrocarburo aromático policíclico con cuatro anillos de benceno fusionados linealmente.
Singularidad
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene es único debido a su estructura altamente compleja y simétrica, que confiere propiedades electrónicas y químicas distintas. A diferencia de los hidrocarburos aromáticos policíclicos más simples, los múltiples anillos fusionados y los dobles enlaces de este compuesto crean un marco estable pero reactivo, convirtiéndolo en una molécula versátil para diversas aplicaciones científicas.
Propiedades
Número CAS |
169331-80-0 |
|---|---|
Fórmula molecular |
C26H12 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H12/c1-5-13-14-6-2-11-19-20-12-4-8-16-15-7-3-10-18-17(9-1)21(13)25(22(14)19)26(23(15)18)24(16)20/h1-12H |
Clave InChI |
OUWFOTSXASFGQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C7=C2C=CC=C7C8=CC=CC5=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)






![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
